Cas no 1100751-76-5 (N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide)

N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide 化学的及び物理的性質
名前と識別子
-
- 1-N-(4-methoxyphenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide
- 1H-Indole-1,2-dicarboxamide, 2,3-dihydro-N1-(4-methoxyphenyl)-N2-methyl-
- N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide
-
- インチ: 1S/C18H19N3O3/c1-19-17(22)16-11-12-5-3-4-6-15(12)21(16)18(23)20-13-7-9-14(24-2)10-8-13/h3-10,16H,11H2,1-2H3,(H,19,22)(H,20,23)
- InChIKey: KHGNZTAPYWYHAF-UHFFFAOYSA-N
- SMILES: N1(C(NC2=CC=C(OC)C=C2)=O)C2=C(C=CC=C2)CC1C(NC)=O
計算された属性
- 精确分子量: 325.143
- 同位素质量: 325.143
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 24
- 回転可能化学結合数: 3
- 複雑さ: 462
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.7A^2
じっけんとくせい
- 密度みつど: 1.289±0.06 g/cm3(Predicted)
- Boiling Point: 623.9±55.0 °C(Predicted)
- 酸度系数(pKa): 10.61±0.70(Predicted)
N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2864-0047-5μmol |
N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide |
1100751-76-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2864-0047-3mg |
N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide |
1100751-76-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2864-0047-10mg |
N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide |
1100751-76-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2864-0047-4mg |
N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide |
1100751-76-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2864-0047-2μmol |
N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide |
1100751-76-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2864-0047-50mg |
N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide |
1100751-76-5 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2864-0047-10μmol |
N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide |
1100751-76-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2864-0047-20mg |
N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide |
1100751-76-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2864-0047-30mg |
N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide |
1100751-76-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2864-0047-2mg |
N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide |
1100751-76-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide 関連文献
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamideに関する追加情報
Research Briefing on N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide (CAS: 1100751-76-5)
The compound N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide (CAS: 1100751-76-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the role of N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide as a promising scaffold for drug development. Its unique structural features, including the dihydroindole core and the methoxyphenyl moiety, contribute to its ability to interact with various biological targets. Preliminary in vitro assays have demonstrated its efficacy in modulating key signaling pathways involved in inflammation and cancer progression.
One of the most notable findings comes from a 2023 study published in the Journal of Medicinal Chemistry, which investigated the compound's inhibitory effects on specific kinase enzymes. The study reported that N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide exhibited potent activity against a subset of kinases implicated in tumor growth, with IC50 values in the nanomolar range. These results suggest its potential as a lead compound for the development of novel anticancer agents.
Further research has explored the compound's pharmacokinetic properties. A recent pharmacokinetic profiling study revealed that N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide demonstrates favorable oral bioavailability and metabolic stability in preclinical models. These characteristics are critical for its transition from bench to bedside and underscore its potential as a viable drug candidate.
In addition to its anticancer properties, emerging evidence suggests that this compound may also have applications in neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience reported that N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide can cross the blood-brain barrier and exhibit neuroprotective effects in cellular models of Parkinson's disease. These findings open new avenues for its therapeutic use beyond oncology.
Despite these promising results, challenges remain in the development of N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide as a therapeutic agent. Current research efforts are focused on optimizing its selectivity and reducing potential off-target effects. Additionally, more extensive in vivo studies are needed to fully evaluate its safety and efficacy profile.
In conclusion, N1-(4-methoxyphenyl)-N2-methyl-2,3-dihydro-1H-indole-1,2-dicarboxamide represents a compelling case study in modern drug discovery. Its multifaceted biological activities and favorable physicochemical properties make it a valuable candidate for further investigation. As research progresses, this compound may pave the way for innovative treatments in oncology, neurology, and beyond.
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